

8-Bromocaffeine: A Versatile Pharmacological Tool for Receptor Studies

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Compound of Interest

Compound Name: *Caffeine, 8-bromo-*

Cat. No.: *B108574*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromocaffeine, a derivative of the well-known methylxanthine caffeine, serves as a valuable pharmacological tool for the study of G-protein coupled receptors (GPCRs), particularly adenosine receptors. While caffeine itself is a non-selective antagonist of adenosine A1 and A2A receptors, the introduction of a bromine atom at the 8-position of the xanthine core provides a reactive handle for chemical modification. This allows for the synthesis of a diverse library of caffeine derivatives with altered pharmacological profiles, often with enhanced affinity and selectivity for specific adenosine receptor subtypes. Furthermore, 8-bromocaffeine itself exhibits biological activities, including adenosine receptor antagonism and phosphodiesterase (PDE) inhibition, making it a useful compound for investigating purinergic signaling pathways.

These application notes provide a comprehensive overview of 8-bromocaffeine's pharmacological properties and its utility in receptor studies. Detailed protocols for key experimental procedures are included to facilitate its use in the laboratory.

Pharmacological Profile

8-Bromocaffeine's primary mechanisms of action are the antagonism of adenosine receptors and the inhibition of phosphodiesterases.

- Adenosine Receptor Antagonism: Like caffeine, 8-bromocaffeine acts as a competitive antagonist at adenosine receptors. Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four receptor subtypes: A1, A2A, A2B, and A3. By blocking these receptors, 8-bromocaffeine can counteract the effects of adenosine. The 8-position of the xanthine scaffold is a critical site for influencing affinity and selectivity for adenosine receptor subtypes. While specific binding affinity (K_i) values for 8-bromocaffeine are not readily available in public literature, the bromo-substitution is a key step in the synthesis of more potent and selective adenosine receptor ligands.
- Phosphodiesterase (PDE) Inhibition: Xanthine derivatives, including caffeine and its analogs, are known to inhibit PDEs. These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs by 8-bromocaffeine can lead to an accumulation of cAMP and cGMP, thereby modulating downstream signaling cascades. The IC_{50} values for 8-bromocaffeine against specific PDE isoforms are not extensively documented, but it is generally considered a non-selective PDE inhibitor.

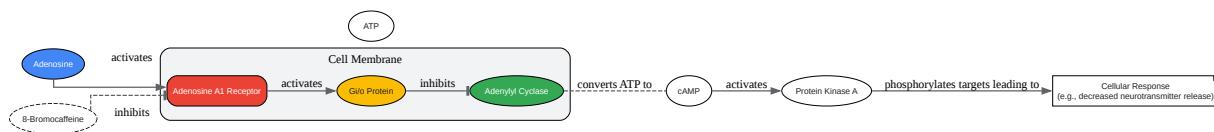
Data Presentation

Due to the limited availability of specific quantitative data for 8-bromocaffeine in the public domain, the following table provides the pharmacological data for caffeine as a reference point and a qualitative description of the impact of the 8-bromo substitution based on structure-activity relationship studies of xanthine derivatives.

Compound	Target	Parameter	Value (μM)	Comments
Caffeine	Adenosine A1 Receptor	Ki	12-40	Non-selective antagonist.
Adenosine A2A Receptor	Ki	23-50	Non-selective antagonist.	
Phosphodiesterases (non-selective)	IC50	100-1000	Weak, non-selective inhibitor.	
8-Bromocaffeine	Adenosine Receptors	Ki	Not readily available	Expected to be a non-selective antagonist. The 8-bromo group serves as a key synthetic handle to generate derivatives with significantly higher affinity and selectivity.
Phosphodiesterases	IC50	Not readily available	Expected to be a non-selective inhibitor, similar to other xanthines.	

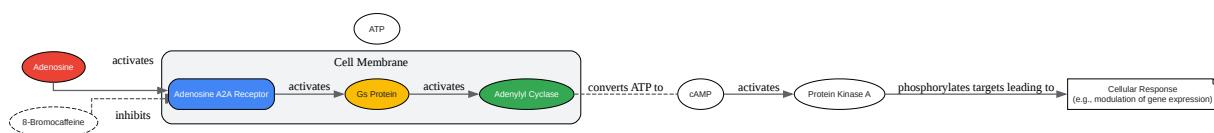
Signaling Pathways

8-Bromocaffeine, as an adenosine receptor antagonist, modulates downstream signaling pathways. The following diagrams illustrate the canonical signaling cascades of the adenosine A1 and A2A receptors, the primary targets of xanthine derivatives.



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Caption: Adenosine A1 Receptor Signaling Pathway.



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Caption: Adenosine A2A Receptor Signaling Pathway.

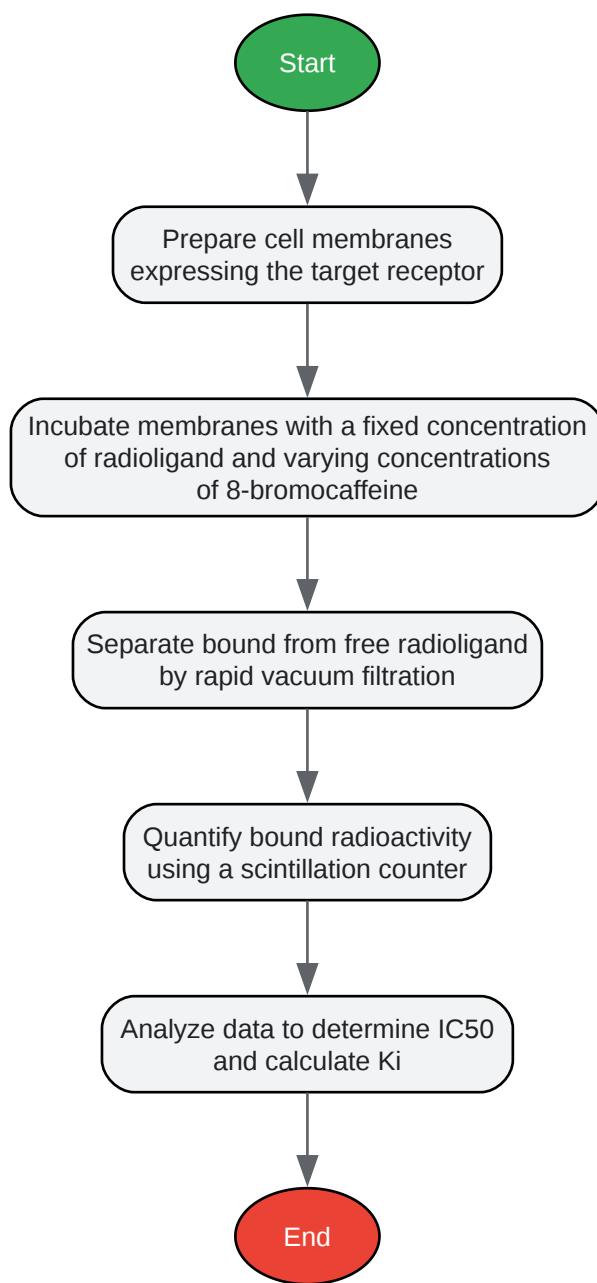
Experimental Protocols

The following are detailed protocols for key experiments utilizing 8-bromocaffeine as a pharmacological tool.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (K_i) of 8-bromocaffeine for a specific adenosine receptor subtype (e.g., A1 or A2A) expressed in cell

membranes.



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